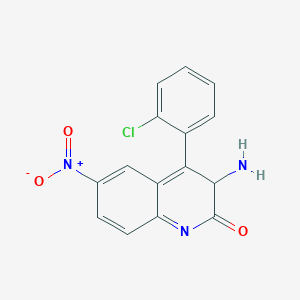
Uridine, 5-amino-, hydrochloride (6CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Uridine, 5-amino-, hydrochloride (6CI) is a derivative of uridine, a pyrimidine nucleoside that plays a crucial role in various biological processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Uridine, 5-amino-, hydrochloride (6CI) typically involves the modification of uridine through the introduction of an amino group at the 5-position. This can be achieved through various chemical reactions, including nucleophilic substitution and amination reactions.
Industrial Production Methods
Industrial production of Uridine, 5-amino-, hydrochloride (6CI) involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its hydrochloride salt form .
Chemical Reactions Analysis
Types of Reactions
Uridine, 5-amino-, hydrochloride (6CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Nucleophilic substitution reactions can introduce new functional groups at specific positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., ammonia). The reaction conditions vary depending on the desired product and may involve specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions include various uridine derivatives with modified functional groups, which can be used for further research and development in medicinal chemistry and synthetic biology .
Scientific Research Applications
Uridine, 5-amino-, hydrochloride (6CI) has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex molecules and nucleoside analogs.
Biology: Plays a role in cellular metabolism and nucleic acid synthesis.
Medicine: Investigated for its potential therapeutic effects in treating neurodegenerative diseases and cancer.
Industry: Utilized in the production of pharmaceuticals and biochemical reagents.
Mechanism of Action
The mechanism of action of Uridine, 5-amino-, hydrochloride (6CI) involves its incorporation into nucleic acids, where it can influence various biochemical pathways. The compound targets specific enzymes and receptors involved in nucleoside metabolism, leading to changes in cellular function and energy metabolism .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Uridine, 5-amino-, hydrochloride (6CI) include other uridine derivatives such as:
5-Fluorouridine: A fluorinated derivative used in cancer treatment.
5-Bromouridine: A brominated derivative used in biochemical research.
5-Iodouridine: An iodinated derivative with potential antiviral properties.
Uniqueness
Uridine, 5-amino-, hydrochloride (6CI) is unique due to the presence of the amino group at the 5-position, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C9H16ClN3O6 |
|---|---|
Molecular Weight |
297.69 g/mol |
IUPAC Name |
5-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione;hydrochloride |
InChI |
InChI=1S/C9H15N3O6.ClH/c10-3-1-12(9(17)11-7(3)16)8-6(15)5(14)4(2-13)18-8;/h3-6,8,13-15H,1-2,10H2,(H,11,16,17);1H/t3?,4-,5-,6-,8-;/m1./s1 |
InChI Key |
KITVWOPKPPLIOQ-MLQGJSBVSA-N |
Isomeric SMILES |
C1C(C(=O)NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)N.Cl |
Canonical SMILES |
C1C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Ethylhexyl[(3,5-di-tert-butyl-4-hydroxybenzyl)sulfanyl]acetate](/img/structure/B12352486.png)
![Alanine, 3,3,3-trifluoro-2-methyl-N-[(phenylmethoxy)carbonyl]-](/img/structure/B12352492.png)
![1-[(2R,4S,5R)-5-(aminomethyl)-4-hydroxyoxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione](/img/structure/B12352505.png)


![2H-1-Benzopyran-2-one, 4-methyl-7-[[3,4,6-tri-O-acetyl-2-(acetylamino)-2-deoxy-alpha-D-galactopyranosyl]oxy]-](/img/structure/B12352519.png)


![9,10-Dimethoxy-3-methyl-2-(2,4,6-trimethylphenyl)imino-1,6,7,11b-tetrahydropyrimido[6,1-a]isoquinolin-4-one;hydrochloride](/img/structure/B12352542.png)
![2,6-dichloro-N-[3-(1H-indol-5-yl)-2,3,3a,4,5,6,7,7a-octahydro-1H-indazol-5-yl]benzamide](/img/structure/B12352550.png)
![5-[2-ethoxy-5-[2-(4-methylpiperazin-1-yl)acetyl]phenyl]-1-methyl-3-propyl-3,3a,4,5,6,7a-hexahydro-2H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B12352554.png)



